molecular formula C5HBrClN3 B14012430 2-Bromo-4-chloropyrimidine-5-carbonitrile

2-Bromo-4-chloropyrimidine-5-carbonitrile

Cat. No.: B14012430
M. Wt: 218.44 g/mol
InChI Key: YGFZKRIBLKBFBZ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloropyrimidine-5-carbonitrile (CAS 2091254-71-4) is a high-purity synthetic intermediate with a molecular formula of C5HBrClN3 and a molecular weight of 218.44 g/mol . This compound belongs to the halopyrimidine family, characterized by a pyrimidine ring structure that provides multiple sites for chemical modification, making it an exceptionally versatile scaffold in medicinal chemistry and organic synthesis . The distinct reactivity of the bromo and chloro substituents at the 2 and 4 positions of the pyrimidine ring allows for sequential, site-selective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the construction of complex molecular architectures . The electron-withdrawing carbonitrile group at the 5-position further enhances the reactivity of the halogens and influences the electronic properties of the entire system. As a key building block, its primary research value lies in the synthesis of active pharmaceutical ingredients (APIs), particularly in developing kinase inhibitors, anticancer agents, and other small-molecule therapeutics where the pyrimidine core is a common pharmacophore . It also serves as a precursor for agrochemicals and materials science. The compound must be stored according to the supplier's recommendations, typically under inert conditions, and requires handling by trained personnel in a well-equipped laboratory. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant Material Safety Data Sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HBrClN3

Molecular Weight

218.44 g/mol

IUPAC Name

2-bromo-4-chloropyrimidine-5-carbonitrile

InChI

InChI=1S/C5HBrClN3/c6-5-9-2-3(1-8)4(7)10-5/h2H

InChI Key

YGFZKRIBLKBFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)Cl)C#N

Origin of Product

United States

Reaction Chemistry and Transformational Studies of 2 Bromo 4 Chloropyrimidine 5 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. In the case of 2-bromo-4-chloropyrimidine-5-carbonitrile, the presence of two different halogens at the C-2 and C-4 positions, activated by the pyrimidine nitrogens and the C-5 carbonitrile group, sets the stage for chemoselective transformations.

While the C-4 position is generally more activated towards nucleophilic attack in 2,4-dihalopyrimidines, specific reaction conditions can favor substitution at the C-2 position. Research on analogous 5-substituted-2,4-dichloropyrimidines has revealed that the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. researchgate.net This is a notable exception to the general rule of C-4 reactivity. In a process that involves an in situ N-dealkylation of an intermediate, the reaction formally corresponds to a substitution by a secondary amine at the C-2 position. researchgate.net This strategy significantly broadens the synthetic accessibility of 2-substituted pyrimidine structures.

For this compound, this C-2 selectivity with tertiary amines would likely proceed, providing a pathway to 2-(dialkylamino)-4-chloropyrimidine-5-carbonitriles. The weaker carbon-bromine bond compared to the carbon-chlorine bond could also be a contributing factor in certain SNAr reactions, although electronic effects typically dominate in pyrimidine systems.

The C-4 position of the pyrimidine ring is electronically activated for nucleophilic attack due to its para relationship with one of the ring nitrogens and ortho to the other. This activation is further enhanced by the electron-withdrawing C-5 carbonitrile group. Consequently, the C-4 chloro substituent is generally the more reactive site for SNAr reactions with a variety of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.

Studies on similar 2,4-dihalopyrimidine systems consistently demonstrate that substitution preferentially occurs at the C-4 position. researchgate.net For instance, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with diethylamine (B46881) shows excellent selectivity for substitution at C-4. researchgate.net It is therefore highly probable that this compound would react with primary and secondary amines under standard SNAr conditions to yield 4-amino-2-bromopyrimidine-5-carbonitrile (B1270783) derivatives.

Predicted Chemoselective SNAr Reactions of this compound
NucleophilePredicted Major ProductFavored Position of AttackRationale
Primary/Secondary Amines4-Amino-2-bromopyrimidine-5-carbonitrileC-4Strong electronic activation at C-4.
Tertiary Amines2-(Dialkylamino)-4-chloropyrimidine-5-carbonitrileC-2Specific reactivity pattern observed with tertiary amines on analogous systems. researchgate.net
Alkoxides (e.g., NaOMe)2-Bromo-4-methoxypyrimidine-5-carbonitrileC-4General preference for C-4 substitution in pyrimidines.
Thiolates (e.g., NaSPh)2-Bromo-4-(phenylthio)pyrimidine-5-carbonitrileC-4High reactivity of thiolates at the most electrophilic site.

The competitive reactivity between the C-2 bromo and C-4 chloro substituents is governed by a balance of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions. Generally, the C-4 position is more electronically deficient and thus more susceptible to nucleophilic attack. This is a well-established principle in pyrimidine chemistry.

However, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can sometimes favor the displacement of bromide. Despite this, in SNAr reactions on pyrimidines, the electronic activation at the C-4 position typically outweighs the effect of the weaker C-Br bond, leading to preferential substitution of the chlorine atom.

The C-5 carbonitrile group plays a crucial role in activating the pyrimidine ring towards nucleophilic aromatic substitution. As a potent electron-withdrawing group, it significantly enhances the electrophilicity of the ring, particularly at the C-4 and C-6 positions (and to a lesser extent, the C-2 position) through resonance and inductive effects. This increased electrophilicity facilitates the attack of nucleophiles and stabilizes the Meisenheimer intermediate formed during the SNAr reaction.

The presence of the carbonitrile at C-5 is a key factor in the high reactivity of this compound and is instrumental in enabling the selective substitution reactions discussed above. In 5-substituted 2,4-dichloropyrimidines, electron-withdrawing substituents like the cyano group have been shown to direct SNAr reactions to the C-4 position with high selectivity when using primary or secondary amines. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of functionalized heterocycles.

The Suzuki-Miyaura coupling reaction provides a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org In the context of this compound, this reaction offers a pathway to introduce aryl, heteroaryl, or vinyl substituents at either the C-2 or C-4 position.

The site-selectivity of Suzuki-Miyaura coupling on dihalopyrimidines is influenced by several factors, including the nature of the halogen, the electronic environment of the reaction sites, the choice of catalyst and ligands, and the reaction conditions. Generally, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step. The weaker C-Br bond often leads to preferential reaction at the brominated position over the chlorinated one.

For this compound, it is anticipated that Suzuki-Miyaura coupling with an arylboronic acid would selectively occur at the C-2 position, replacing the bromine atom to afford a 2-aryl-4-chloropyrimidine-5-carbonitrile. This selectivity is driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Subsequent Suzuki-Miyaura coupling at the C-4 position would require harsher reaction conditions. This stepwise approach allows for the synthesis of unsymmetrically disubstituted pyrimidines.

Predicted Suzuki-Miyaura Coupling of this compound
ReactantCatalyst System (Example)Predicted Major ProductRationale for Selectivity
Arylboronic Acid (1 eq.)Pd(PPh3)4, Na2CO32-Aryl-4-chloropyrimidine-5-carbonitrilePreferential oxidative addition at the weaker C-Br bond.
Arylboronic Acid (2 eq.)Pd(dppf)Cl2, K3PO4 (harsher conditions)2,4-Diarylpyrimidine-5-carbonitrileSequential coupling, first at C-2 then at C-4.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org In the context of this compound, the primary challenge is achieving regioselectivity, as the molecule possesses two different halogen atoms at positions amenable to palladium catalysis.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This intrinsic reactivity difference strongly suggests that oxidative addition of the palladium catalyst will occur preferentially at the C-2 position, cleaving the more labile carbon-bromine bond over the stronger carbon-chlorine bond. Consequently, Buchwald-Hartwig amination is expected to selectively yield the 2-amino-4-chloropyrimidine (B19991) derivative. This is in contrast to nucleophilic aromatic substitution (SNAr) reactions on similar dihalopyrimidines, where attack typically favors the C-4 position.

While aryl- and heteroarylamines require a palladium catalyst, more nucleophilic reagents like dialkylamines may produce aminopyrimidines under non-catalyzed SNAr conditions, further highlighting the importance of reaction control. researchgate.net The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and selectivity. researchgate.netresearchgate.netorganic-chemistry.org Sterically hindered biarylphosphine ligands are often employed to facilitate the reaction with a broad range of amine coupling partners. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Chloro Heterocycles Note: This table illustrates typical conditions, as specific examples for this compound are not prominently available in the cited literature.

Amine PartnerCatalyst SystemBaseSolventTemperature (°C)Product Type (Expected)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene80-1102-(Phenylamino)-4-chloropyrimidine-5-carbonitrile
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002-Morpholino-4-chloropyrimidine-5-carbonitrile
BenzylaminePdCl₂(dppf)K₃PO₄THF802-(Benzylamino)-4-chloropyrimidine-5-carbonitrile

Other Palladium-Catalyzed Transformations

Beyond C-N bond formation, the this compound scaffold is an excellent substrate for palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira couplings. The principle of regioselectivity governed by the relative reactivity of the C-Br and C-Cl bonds remains paramount.

Suzuki Coupling: This reaction pairs the aryl halide with an organoboron reagent, typically a boronic acid or ester. For this compound, the reaction is highly likely to proceed selectively at the C-2 position to afford 2-aryl-4-chloropyrimidine-5-carbonitrile derivatives. mdpi.comnih.gov Studies on dihalopyrimidines confirm that while C-4 substitution can be favored under certain conditions for dichloropyrimidines, the presence of a more reactive bromine atom generally dictates the site of the initial coupling. mdpi.comrsc.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. researchgate.net As with the Suzuki reaction, the greater reactivity of the C-Br bond directs the alkynylation to the C-2 position of the pyrimidine ring. nih.govsoton.ac.uk Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org

Table 2: Typical Conditions for Palladium-Catalyzed C-C Cross-Coupling Reactions Note: This table illustrates typical conditions based on analogous bromo-chloro heterocycles.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct Type (Expected)
Suzuki Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Phenyl-4-chloropyrimidine-5-carbonitrile
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2-(Phenylethynyl)-4-chloropyrimidine-5-carbonitrile

Transformations of the Carbonitrile Functional Group at C-5

The nitrile group at the C-5 position is a versatile functional handle that can be converted into several other important chemical moieties.

The hydrolysis of nitriles is a fundamental transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. The conversion to an amide requires controlled, partial hydrolysis. This can be achieved under either strongly acidic or basic conditions, often requiring high temperatures. researchgate.netyoutube.com The electron-withdrawing nature of the dihalogenated pyrimidine ring enhances the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack by water or hydroxide. lumenlearning.com However, care must be taken to avoid hydrolysis of the halogen substituents or decomposition of the pyrimidine ring under harsh conditions.

The carbonitrile group can be selectively reduced to either a primary amine or an aldehyde.

Reduction to Amine: Powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are used to reduce nitriles to primary amines. The reaction proceeds via two successive hydride additions to the carbon-nitrogen triple bond. Subsequent aqueous workup furnishes the aminomethyl group.

Reduction to Aldehyde: A partial reduction to the aldehyde can be achieved using a less reactive, sterically hindered hydride reagent such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one hydride equivalent to form an intermediate imine-aluminum complex, which is then hydrolyzed to the aldehyde during aqueous workup.

The carbon-nitrogen triple bond of the nitrile can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with an azide (B81097) source, such as sodium azide, to form a tetrazole ring. acs.org This reaction is often catalyzed by Lewis acids (e.g., zinc or copper salts) or ammonium (B1175870) salts. tandfonline.comorganic-chemistry.orgresearchgate.net The resulting product would be a pyrimidine substituted at the C-5 position with a tetrazolyl group, a heterocycle of significant interest in medicinal chemistry due to its role as a bioisostere for carboxylic acids. rsc.org

Skeletal Editing and Rearrangement Reactions of Pyrimidine Scaffolds

Skeletal editing is an advanced synthetic strategy that modifies the core framework of a molecule, enabling rapid diversification of heterocyclic scaffolds. rsc.orgrsc.org Recent research has demonstrated powerful methods for the rearrangement of pyrimidines into other important heterocyclic systems, such as pyrazoles and pyridines. organic-chemistry.orgchinesechemsoc.orgchinesechemsoc.org

These transformations typically involve an initial activation of the pyrimidine ring, for instance, by N-triflylation with triflic anhydride (B1165640) (Tf₂O). organic-chemistry.orgchinesechemsoc.org This activation is followed by a nucleophilic attack that initiates a ring-opening cascade. The resulting open-chain intermediate can then undergo intramolecular rearrangement and ring-closure to form a new heterocyclic core.

Conversion to Pyrazoles: Reaction with hydrazine (B178648) after activation can lead to a formal "carbon deletion," where the pyrimidine ring contracts to a pyrazole. organic-chemistry.org

Conversion to Pyridines: Other nucleophiles can mediate a "two-atom swap" (C-N to C-C), transforming the pyrimidine into a substituted pyridine (B92270). chinesechemsoc.orgchinesechemsoc.org

While these reactions have not been specifically reported on this compound, its electron-deficient nature makes it a plausible candidate for such skeletal editing protocols, offering a pathway to novel and diverse molecular architectures.

Pyrimidine to Pyridine Transformations

The transformation of a pyrimidine ring into a pyridine ring is a known, albeit not universally applicable, chemical conversion. Such transformations often involve significant skeletal reorganization, which can be initiated by various reagents and reaction conditions. These reactions may proceed through mechanisms such as ring-opening and subsequent recyclization, or via intermediates that facilitate the extrusion of a nitrogen atom from the pyrimidine core.

For a compound like this compound, one could hypothesize potential pathways for such a transformation. For instance, a reaction could be envisioned where a nucleophile attacks the pyrimidine ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization, with the elimination of a nitrogen-containing fragment, could then yield a substituted pyridine. The specific regiochemistry of the resulting pyridine would be dictated by the nature of the nucleophile and the relative reactivity of the C2-bromo and C4-chloro substituents.

However, it is crucial to emphasize that no specific experimental data or published research has been identified in the current literature that demonstrates the successful transformation of this compound into a pyridine derivative. The following table outlines hypothetical reaction parameters based on general knowledge of pyrimidine chemistry, but these have not been specifically applied to the compound .

Hypothetical Reagent Potential Reaction Conditions Anticipated Pyridine Product Status
Strong reducing agentsHigh temperature, inert atmosphereSubstituted pyridine-3-carbonitrileNot Documented
Organometallic reagentsCatalytic conditionsAryl- or alkyl-substituted pyridinesNot Documented
YlidesMultistep synthesisFunctionalized pyridine derivativesNot Documented

Rearrangements Involving Halogenated Pyrimidines

Molecular rearrangements are fundamental processes in organic chemistry that can lead to the formation of new isomers or entirely different molecular skeletons. In the context of halogenated pyrimidines, rearrangements can be triggered by heat, light, or chemical reagents. One of the well-known rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement, which typically involves the isomerization of a 1-alkyl-2-imino-1,2-dihydropyrimidine to a 2-(alkylamino)pyrimidine.

For this compound, a classical Dimroth rearrangement is unlikely due to the absence of the required structural features. However, other types of rearrangements, such as those involving the migration of a halogen atom or a substituent, could be theoretically possible under specific conditions. For example, a photo-induced rearrangement could potentially lead to the scrambling of the halogen positions.

Again, it is important to state that a thorough search of the chemical literature has not yielded any specific examples of molecular rearrangements involving this compound. The lack of such studies suggests that either the compound is resistant to rearrangement under commonly employed conditions, or that this area of its reactivity has yet to be explored.

The table below summarizes the absence of documented research findings for rearrangements of this specific compound.

Rearrangement Type Typical Conditions Applicability to this compound Research Findings
Dimroth RearrangementAcidic or basic conditionsNot directly applicableNo studies found
Halogen MigrationPhotochemical or thermal inductionPotentially feasibleNo studies found
Ring Contraction/ExpansionSpecific reagents, often metallicUnlikely without ring activationNo studies found

Strategic Applications of 2 Bromo 4 Chloropyrimidine 5 Carbonitrile in Advanced Organic Synthesis

Building Block for Novel Heterocyclic System Construction

The inherent reactivity of 2-bromo-4-chloropyrimidine-5-carbonitrile, stemming from the electron-withdrawing nature of the pyrimidine (B1678525) ring and the nitrile group, coupled with the presence of two distinct leaving groups, makes it an exemplary substrate for the construction of diverse heterocyclic frameworks. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled introduction of various substituents, leading to the generation of complex polycyclic structures.

The synthesis of fused pyrimidine derivatives is a significant area of research due to the prevalence of these scaffolds in biologically active molecules. jchr.org The strategic use of this compound enables the construction of various fused systems through sequential nucleophilic aromatic substitution reactions. For instance, reaction with a binucleophile can lead to the formation of a new ring fused to the pyrimidine core. The more labile chlorine atom at the 4-position is typically displaced first, followed by the displacement of the bromine atom at the 2-position under different reaction conditions, or by a different nucleophile, to afford the desired fused product. This stepwise approach provides a high degree of control over the final structure. eurjchem.com

A general strategy involves the initial reaction of this compound with a nucleophile containing a second reactive site, such as an amino or thiol group. This is followed by an intramolecular cyclization to form the fused ring. The choice of nucleophile and reaction conditions can be tailored to produce a wide variety of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. These fused systems are of particular interest in medicinal chemistry due to their structural resemblance to purines and other endogenous molecules. jchr.org

A series of fused-pyrimidine derivatives have been discovered as potent and orally active GPR119 agonists. nih.gov The combination of a fused-pyrimidine structure with a 4-chloro-2,5-difluorophenyl group provided a highly potent GPR119 agonist. nih.gov Further optimization of the amino group at the 4-position in the pyrimidine ring led to the identification of an advanced analog. nih.gov

The concept of molecular scaffolds as the core structures of organic molecules is a fundamental principle in drug design and chemical library generation. nih.gov The differential reactivity of the two halogen atoms in this compound provides an excellent platform for scaffold diversification. By systematically varying the nucleophiles introduced at the 2- and 4-positions, a large and diverse library of compounds can be rapidly synthesized from a single starting material. This approach is highly valuable in high-throughput screening campaigns aimed at identifying new drug leads. nih.gov

The generation of a chemical library often begins with the selective substitution of the more reactive 4-chloro group with a diverse set of amines, alcohols, or thiols. The resulting 2-bromo-4-substituted-pyrimidine-5-carbonitriles can then undergo a second diversification step at the 2-position, for example, through Suzuki or Stille coupling reactions, to introduce a wide range of aryl or heteroaryl groups. This two-step diversification strategy allows for the exploration of a vast chemical space around the pyrimidine core. The nitrile group at the 5-position can also be further elaborated, for instance, by reduction to an amine or hydrolysis to a carboxylic acid, adding another layer of diversity to the generated library. nih.gov

Diversification Position Reaction Type Example Substituents
C4-ChloroNucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols
C2-BromoCross-Coupling (e.g., Suzuki, Stille)Aryl, Heteroaryl groups
C5-NitrileReduction, Hydrolysis, CyclizationAmine, Carboxylic acid, Fused rings

Precursor in Medicinal Chemistry Research and Drug Design

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide range of biological activities. nih.govnih.gov this compound serves as a key precursor for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications. Its utility in this field stems from its ability to be readily converted into a variety of substituted pyrimidines that can be evaluated for their biological activity.

The design of novel therapeutic agents often involves the synthesis of a series of related compounds to explore the structure-activity relationship. This compound is an ideal starting material for such studies. For example, a series of novel morpholinopyrimidine-5-carbonitriles were designed and synthesized as dual PI3K/mTOR inhibitors. nih.gov The synthesis involved the initial reaction of thiourea (B124793), 4-chlorobenzaldehyde, and ethyl cyanoacetate (B8463686) to form a pyrimidine core, which was then further functionalized. nih.gov

In another study, a novel series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.org These compounds were evaluated for their in vitro cytotoxic activities against colon and breast cancer cell lines. rsc.org The synthesis of these compounds often involves the stepwise substitution of the chloro and bromo groups of this compound with various amines and other functional groups to generate a library of compounds for biological screening.

Target Scaffold Biological Activity Reference
PI3K/mTORMorpholinopyrimidine-5-carbonitrileAnticancer nih.gov
VEGFR-2Pyrimidine-5-carbonitrile derivativesAnticancer rsc.org
COX-2Pyrimidine-5-carbonitrilesAnticancer, Anti-inflammatory nih.gov
OsteogenesisSubstituted PyrimidinesBone Anabolic Agents nih.gov

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of a lead compound. nih.govnih.gov The synthetic accessibility of a wide range of derivatives from this compound facilitates detailed SAR studies. By systematically modifying the substituents at the 2- and 4-positions of the pyrimidine ring, researchers can probe the key structural features required for biological activity. nih.gov

For example, in the development of a new series of aminopyrimidine derivatives as potential anticancer agents, substitutions were carried out at position 6 of the pyrimidine core and/or on the 2-aniline ring. nih.govresearchgate.net The resulting compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. nih.govresearchgate.net Such studies allow for the identification of the optimal substituents at each position to maximize the desired biological effect. The position of substituents in the pyrimidine nucleus has been shown to greatly influence biological activities. nih.gov

Fragment-based drug design (FBDD) is a powerful approach for the discovery of new drug candidates. broadinstitute.orgnih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.com Promising fragments are then optimized and grown into more potent lead compounds. mdpi.com The pyrimidine core is an attractive scaffold for FBDD due to its small size, drug-like properties, and synthetic tractability.

This compound can be used to generate a library of pyrimidine-based fragments for FBDD screening. dtu.dk For example, by reacting it with a small set of diverse amines at the 4-position, a library of 2-bromo-4-aminopyrimidine-5-carbonitriles can be created. These fragments can then be screened for binding to a target of interest. Once a hit is identified, the bromine atom at the 2-position provides a convenient handle for further optimization and fragment growing, for instance, through cross-coupling reactions to link it to other fragments or to add functionality that improves binding affinity. bohrium.com

Role in Materials Science and Agrochemical Development

Extensive research into the applications of this compound reveals a primary focus on its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical domain. However, specific, detailed research findings on its direct application in materials science and agrochemical development are not extensively documented in publicly available scientific literature.

While the pyrimidine scaffold is of significant interest in both materials science and agrochemicals, the specific roles of this compound in these fields are not well-established. The inherent reactivity of the bromo and chloro substituents, combined with the electron-withdrawing nitrile group, suggests its potential as a building block for the synthesis of functionalized molecules. In theory, this compound could be utilized to introduce the pyrimidine core into larger molecular frameworks, potentially leading to the development of novel materials with specific electronic or photophysical properties, or to the creation of new herbicidal or fungicidal agents. However, without concrete research data, any discussion of its role in these areas remains speculative.

Given the absence of specific research data, no data tables on its performance or detailed findings in materials science and agrochemical applications can be provided at this time. Further investigation and dedicated studies would be necessary to fully elucidate the potential of this compound in these strategic sectors.

Computational and Theoretical Investigations on 2 Bromo 4 Chloropyrimidine 5 Carbonitrile

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed mapping of this electronic landscape, offering predictions about the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the determination of electronic structure. ijcce.ac.irnih.govjchemrev.com DFT calculations can be employed to optimize the geometry of 2-bromo-4-chloropyrimidine-5-carbonitrile, predicting bond lengths, bond angles, and dihedral angles. These calculations often utilize basis sets like B3LYP/6-31G(d,p) to approximate the molecular orbitals. ijcce.ac.irnih.gov

Beyond geometric parameters, DFT is instrumental in calculating a host of molecular properties that dictate reactivity. For instance, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In a typical MEP map for a molecule with electronegative atoms like nitrogen, chlorine, and bromine, as well as a cyano group, regions of negative potential (often colored red or yellow) would indicate electron-rich areas, while regions of positive potential (blue) would highlight electron-poor sites.

Furthermore, DFT enables the calculation of various electronic properties that quantify reactivity. These descriptors, often referred to as global reactivity descriptors, provide a quantitative measure of a molecule's stability and reactivity.

PropertyDescription
Total Energy A measure of the molecule's overall stability.
Dipole Moment Indicates the polarity of the molecule.
Ionization Potential The energy required to remove an electron.
Electron Affinity The energy released when an electron is added.
Hardness (η) A measure of resistance to change in electron distribution.
Softness (S) The reciprocal of hardness, indicating ease of electron transfer.
Electronegativity (χ) The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) A measure of the ability of a species to accept electrons.

This table represents typical molecular properties that can be calculated using DFT. The specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.compku.edu.cn The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.compku.edu.cn

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's reactivity and stability. taylorandfrancis.com A small HOMO-LUMO gap generally implies a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the distribution of the LUMO would indicate the positions most susceptible to attack by a nucleophile. Given the electron-withdrawing nature of the halogen and cyano substituents, the pyrimidine (B1678525) ring is expected to be electron-deficient, with the LUMO localized on the ring carbons.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the energetic landscape of a chemical reaction, providing insights into the transition states and intermediates that govern the reaction pathway.

Transition State Analysis of Key Reactions

Transition state theory is used to understand the rates of chemical reactions. A transition state is a high-energy, transient configuration of atoms that must be passed through for reactants to be converted into products. Locating and characterizing the transition state structure is a primary goal of computational reaction mechanism studies. For a molecule like this compound, which is primed for nucleophilic aromatic substitution (SNAr), transition state analysis can reveal the energy barriers associated with the displacement of the chloro or bromo groups. psicode.org

Computational methods can calculate the activation energy of a reaction, which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For SNAr reactions of similar chloropyrimidines, computational studies have successfully located transition state geometries and calculated the associated energy barriers. wuxiapptec.com

Predicting Regio- and Chemoselectivity

In a molecule with multiple reactive sites, such as this compound, predicting which site will react preferentially (regioselectivity) and which functional group will react (chemoselectivity) is a significant challenge. Computational modeling can address this by comparing the activation energies for different possible reaction pathways. nih.govresearchgate.netrsc.orgoptibrium.com

For this compound, a key question is whether a nucleophile will attack the carbon bearing the chlorine or the one with the bromine. By calculating the transition state energies for both possibilities, a prediction can be made. Generally, the position with the lower activation energy will be the favored site of attack. Such predictions are crucial for designing selective synthetic routes. nih.govresearchgate.netoptibrium.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT and other quantum mechanical methods are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions. rsc.org

In Silico Screening and Molecular Docking Studies (focused on theoretical interactions for scaffold design)

The compound this compound serves as a highly versatile scaffold in computational drug design, primarily utilized for the in silico screening and development of novel kinase inhibitors and other therapeutic agents. Its rigid pyrimidine core, decorated with reactive bromo and chloro substituents and an electron-withdrawing nitrile group, provides a foundational structure for generating vast libraries of derivatives for virtual screening against various biological targets.

Molecular docking studies on compounds derived from the pyrimidine-5-carbonitrile core have revealed critical insights into their binding mechanisms. Although specific docking studies focusing solely on this compound are not extensively detailed in the literature, the wealth of data on its derivatives highlights the importance of this scaffold. These derivatives have been computationally modeled against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are pivotal in cancer progression. nih.govrsc.orgresearchgate.net

In these theoretical interaction studies, the pyrimidine-5-carbonitrile moiety consistently acts as a key pharmacophore. The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase ATP-binding pocket. For instance, in studies of EGFR inhibitors, derivatives of this scaffold have shown hydrogen bonding with the backbone of Met769. nih.gov Similarly, when targeting VEGFR-2, the pyrimidine core is instrumental in anchoring the molecule within the active site. nih.gov

The true utility of this compound in scaffold design lies in its reactive sites at the C2 (bromo) and C4 (chloro) positions. These halogens serve as synthetic handles, allowing for the computational design and subsequent synthesis of large libraries of compounds with diverse substituents. In silico screening of these virtual libraries enables researchers to predict the binding affinities and modes of interaction of numerous potential derivatives before committing to their chemical synthesis. This structure-based drug design approach significantly accelerates the discovery of potent and selective inhibitors. nih.gov

The nitrile group at the C5 position also plays a significant role in the theoretical interactions. Its strong electron-withdrawing nature influences the electronic properties of the pyrimidine ring, and it can participate in hydrogen bonding or other polar interactions with the target protein, further enhancing binding affinity. japsonline.com

Molecular docking simulations of various pyrimidine-5-carbonitrile derivatives have consistently demonstrated their ability to fit snugly into the ATP-binding cleft of kinases. The binding energies calculated from these simulations help in prioritizing lead candidates for further development. The table below summarizes the key molecular interactions and targets for derivatives based on the broader pyrimidine-5-carbonitrile scaffold, illustrating the foundational role of this chemical structure in designing targeted therapies.

Target ProteinPDB IDKey Interacting Residues (for Derivatives)Typical Binding Energy Range (kcal/mol)
EGFR1M17, 4HJOMet769, Lys721, Val702, Ala719, Leu820-8.0 to -17.5
VEGFR-21YWNCys919, Asp1046, Glu885-8.5 to -9.5
CDK4/cyclin D12W96Val96, His95, Gln131Not specified
Thymidylate Synthase1JU6Arg50up to -88.5

Note: The data in this table is derived from studies on various derivatives of the pyrimidine-5-carbonitrile scaffold and is presented to illustrate the theoretical interaction potential for scaffold design, not for this compound itself. researchgate.netnih.govjapsonline.com

Advanced Analytical Methodologies for In Depth Characterization of 2 Bromo 4 Chloropyrimidine 5 Carbonitrile and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of halogenated pyrimidines, offering unparalleled accuracy in mass determination. This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in confirming the identity of newly synthesized derivatives of 2-Bromo-4-chloropyrimidine-5-carbonitrile. researchgate.netucr.edu Unlike low-resolution mass spectrometry, HRMS can differentiate between ions with very similar nominal masses, providing confidence in the assigned molecular formula. ucr.edu

In the context of purity assessment, HRMS serves as a highly sensitive detector for impurities. researchgate.net A pure sample will exhibit a mass spectrum dominated by the ion corresponding to the target molecule. The presence of other high-abundance signals can indicate significant contamination. researchgate.net For HRMS analysis to be definitive, the deviation between the calculated and measured mass should typically be within 5 parts per million (ppm). researchgate.net

Furthermore, HRMS plays a crucial role in mechanistic studies by identifying transient intermediates in complex reaction sequences. researchgate.netmdpi.com By coupling liquid chromatography with HRMS (LC-HRMS), researchers can sample a reaction mixture over time, detecting and identifying short-lived species that provide insight into the reaction pathway. researchgate.net This has been applied in studies of pyrimidine (B1678525) biosynthesis and the synthesis of related heterocyclic compounds. researchgate.netmdpi.com

ParameterDescriptionTypical Application
Accurate Mass Measurement Provides the exact mass of an ion, typically to four or more decimal places.Determination of the elemental formula of this compound and its derivatives.
Mass Accuracy (ppm) The difference between the measured mass and the calculated mass, expressed in parts per million.A value <5 ppm is generally required to confirm a molecular formula.
Purity Assessment Analysis of the full mass spectrum to identify ions corresponding to impurities or byproducts.A sample is considered pure if the spectrum is dominated by the target ion with minimal interference from other signals. researchgate.net
Mechanistic Studies Detection of short-lived or low-concentration species formed during a reaction.Identification of reaction intermediates in the synthesis of substituted pyrimidines. researchgate.netmdpi.com

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, the structural complexity of many this compound derivatives necessitates the use of multi-dimensional NMR techniques for complete structural elucidation. researchgate.net 2D NMR experiments reveal correlations between different nuclei, allowing chemists to piece together the molecular framework and assign chemical shifts unambiguously, which is often impossible with overcrowded 1D spectra. nih.gov

Commonly employed 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of a molecule and probing the substitution pattern on the pyrimidine ring. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing vital information about the molecule's three-dimensional conformation and stereochemistry. nih.gov

These advanced NMR methods have been instrumental in confirming the structures of novel pyrimidine derivatives and distinguishing between isomers. nih.govmdpi.com

NMR ExperimentInformation ProvidedApplication for Pyrimidine Derivatives
¹H NMR Provides information on the chemical environment and number of different types of protons.Identifies aromatic and substituent protons.
¹³C NMR Provides information on the chemical environment and number of different types of carbons.Identifies carbons in the pyrimidine ring, nitrile group, and other substituents.
COSY Shows correlations between spin-coupled protons (¹H-¹H).Establishes connectivity within alkyl chains or substituted aromatic rings attached to the pyrimidine core.
HSQC Shows direct one-bond correlations between protons and carbons (¹H-¹³C).Assigns specific proton signals to their directly bonded carbon atoms. nih.gov
HMBC Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).Confirms the substitution pattern by showing correlations between substituent protons and pyrimidine ring carbons. nih.gov
NOESY Shows correlations between protons that are close in 3D space.Determines the spatial arrangement of substituents relative to the pyrimidine ring. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation of this compound and its derivatives. mdpi.comacs.org

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice, offering profound insights into the intermolecular interactions that govern the solid-state architecture. acs.orgrsc.org For halogenated pyrimidines, several types of interactions are significant:

Halogen Bonding: The electropositive region (σ-hole) on the bromine and chlorine atoms can form attractive interactions with nucleophilic atoms like the nitrogen of a neighboring pyrimidine ring or nitrile group. mdpi.commdpi.com This is a key directional interaction in the crystal engineering of halogenated compounds. acs.org

π-π Stacking: The electron-rich pyrimidine rings can stack on top of one another, an interaction that is crucial in the packing of many aromatic heterocyclic systems. acs.orgnih.gov

Hydrogen Bonding: If substituents with hydrogen bond donors or acceptors are present, these interactions often play a dominant role in defining the supramolecular structure. nih.gov

Understanding these interactions is fundamental to crystal engineering, where the goal is to design new materials with specific properties by controlling their solid-state packing. acs.orgrsc.org

ParameterInformation ObtainedSignificance for Halogenated Pyrimidines
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.Defines the fundamental packing symmetry and density.
Space Group The set of symmetry operations that describe the crystal's structure.Provides insight into the overall symmetry of the molecular arrangement.
Bond Lengths & Angles Precise measurement of intramolecular distances and angles.Confirms the covalent structure and identifies any geometric strain. acs.org
Intermolecular Distances Distances between atoms on adjacent molecules.Identifies and characterizes non-covalent interactions like halogen bonds, hydrogen bonds, and π-π stacking. mdpi.commdpi.comacs.org
Crystal Packing The overall arrangement of molecules in the crystal lattice.Explains the material's bulk properties and provides a basis for crystal engineering. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a rapid and non-destructive method for functional group analysis. spectroscopyonline.com These two techniques are often used in a complementary fashion, as molecular vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com For this compound, these methods can confirm the presence of key structural motifs.

Key vibrational modes for this class of compounds include:

C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption in the FT-IR spectrum, typically in the range of 2220-2260 cm⁻¹. ias.ac.in

C-Br/C-Cl Stretches: Vibrations involving the carbon-halogen bonds appear in the fingerprint region of the spectrum (<1000 cm⁻¹). nih.govnih.gov

Pyrimidine Ring Vibrations: The aromatic ring exhibits a series of characteristic stretching and bending vibrations, typically in the 1400-1600 cm⁻¹ region for C=C and C=N stretching, and at lower wavenumbers for ring deformation modes. nih.govijirset.com

Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental work to assign the observed vibrational bands to specific atomic motions within the molecule, providing a more detailed understanding of the spectra. nih.govnih.gov

Functional GroupTechniqueTypical Wavenumber (cm⁻¹)Notes
Nitrile (C≡N) FT-IR2220 - 2260Typically a sharp and strong absorption. ias.ac.in
Aromatic Ring (C=C, C=N) FT-IR & Raman1400 - 1600A series of bands corresponding to ring stretching modes. ijirset.com
C-H Stretch (Aromatic) FT-IR & Raman3000 - 3100Generally weak to medium intensity. core.ac.uk
C-Cl Stretch FT-IR & Raman600 - 800Found in the fingerprint region. core.ac.uk
C-Br Stretch FT-IR & Raman500 - 600Found in the fingerprint region. nih.gov

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for both analyzing the progress of reactions that produce this compound and for purifying the final product to a high degree. creative-proteomics.com High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most common method. researchgate.net

During a synthesis, small aliquots of the reaction mixture can be periodically injected into an HPLC system. creative-proteomics.com By monitoring the decrease in the peak area of the starting materials and the increase in the peak area of the desired product, chemists can determine the reaction's progress and endpoint. This real-time monitoring allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.

For purification, preparative HPLC is used to separate the target compound from unreacted starting materials, reagents, and any side products. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound. The purity of the final product is then typically confirmed using analytical HPLC, often in conjunction with mass spectrometry (LC-MS). nih.govnih.gov

TechniquePurposeKey Parameters
Analytical HPLC Reaction monitoring, purity assessment.Retention Time (Rt), Peak Area, Resolution. researchgate.net
Preparative HPLC Product purification.Column loading capacity, fraction collection strategy.
LC-MS Purity confirmation and impurity identification.Combines the separation power of HPLC with the identification capabilities of MS. nih.gov
Gas Chromatography (GC) Analysis of volatile and thermally stable derivatives or impurities.Retention Time, Peak Area.

Future Research Directions and Unexplored Potential of 2 Bromo 4 Chloropyrimidine 5 Carbonitrile

Integration with Flow Chemistry and Automated Synthesis

The synthesis of compound libraries for drug discovery and materials science is often accelerated by high-throughput technologies. nih.gov Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved yields, and easier scalability. aurigeneservices.commdpi.com The integration of 2-Bromo-4-chloropyrimidine-5-carbonitrile into flow chemistry setups represents a promising future direction.

Automated synthesis platforms, combined with flow reactors, could enable the rapid generation of large, diverse libraries of pyrimidine (B1678525) derivatives. nih.gov By sequentially introducing different nucleophiles, coupling partners, or reagents into the flow stream, a multitude of unique structures could be synthesized from the parent this compound scaffold without the need for isolating intermediates. nih.gov This approach would be particularly advantageous for medicinal chemistry, where the rapid synthesis and screening of analogues are crucial for identifying lead compounds. nih.govresearchgate.net The improved safety and efficiency of flow chemistry would also facilitate the exploration of reaction conditions that are challenging to access in conventional batch setups, potentially unlocking novel transformations. mdpi.comnih.gov

TechnologyPotential Advantage for this compoundRelevant Research Area
Flow Chemistry Enhanced reaction control, improved safety, scalability, rapid optimization. aurigeneservices.commdpi.comHigh-throughput synthesis, process development.
Automated Synthesis Generation of large and diverse compound libraries. nih.govDrug discovery, materials science.
Microwave-Assisted Flow Significant reduction in reaction times compared to batch methods. mdpi.comresearchgate.netRapid analogue synthesis.

Development of Novel Catalytic Systems for Functionalization

The presence of two different halogens (bromine at C2 and chlorine at C4) on the pyrimidine ring offers the potential for selective, stepwise functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for initial modification at the C2 position. However, conventional methods often show preferential reactivity at the C4 position in 2,4-dihalopyrimidines due to electronic factors. digitellinc.commdpi.com

A significant area for future research is the development of novel catalytic systems that can precisely control the site-selectivity of these transformations. Research into specialized ligands, such as sterically hindered N-heterocyclic carbenes, has shown the ability to reverse conventional selectivity in related dihaloheteroarenes. nih.gov The development of catalysts that can selectively target either the C2-Br or C4-Cl bond with high fidelity would be a major breakthrough. This would enable the synthesis of previously inaccessible isomers and provide a more flexible and powerful approach to molecular design.

Furthermore, exploring catalytic systems beyond palladium, such as nickel or copper, could provide alternative reactivity and functional group tolerance. The development of photoredox-catalyzed methods for C-H functionalization could also be applied to derivatives of this compound, allowing for modification of the pyrimidine core without pre-existing halogen handles. rsc.orgnih.gov

Biocatalytic Approaches for Targeted Modification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.com The application of biocatalysis to a synthetic building block like this compound is a largely unexplored but promising field.

Future research could focus on identifying or engineering enzymes, such as halogenases or dehalogenases, that can act selectively on the pyrimidine core. For instance, a selective enzymatic dehalogenation could provide a mild method for producing mono-halogenated intermediates. Flavin-dependent halogenases (FDHs) are known to catalyze the site-specific halogenation of aromatic compounds and could potentially be engineered to recognize and modify the pyrimidine scaffold. mdpi.comchemrxiv.org Combining biocatalysis with traditional chemical synthesis could create powerful chemoenzymatic routes. An enzymatic reaction could be used for a selective initial transformation, followed by conventional cross-coupling reactions to build molecular complexity. mdpi.com This approach leverages the high selectivity of enzymes while retaining the broad scope of synthetic chemistry.

Biocatalytic MethodPotential ApplicationAdvantage
Halogenases/Dehalogenases Selective halogenation or dehalogenation at C2 or C4.High selectivity, mild reaction conditions.
Other Engineered Enzymes Introduction of other functional groups (e.g., -OH, -NH2).Green chemistry, access to novel derivatives.
Chemoenzymatic Synthesis Combination of enzymatic and chemical steps.Leverages the selectivity of enzymes and the versatility of chemical synthesis. mdpi.com

Exploration of this compound in Emerging Fields of Chemical Science

The unique electronic and structural features of the pyrimidine-5-carbonitrile scaffold make it a valuable core for applications beyond traditional organic synthesis. ekb.eg Its derivatives have already shown significant promise in medicinal chemistry and materials science.

In medicinal chemistry , the pyrimidine-5-carbonitrile core is present in compounds designed as inhibitors of key biological targets like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are relevant in cancer therapy. rsc.orgrsc.orgnih.gov The dual halogenation of this compound provides two convenient handles for creating libraries of kinase inhibitors or other potential therapeutic agents. nih.gov Future work will likely focus on using this building block to synthesize complex molecules targeting a wider range of diseases. mdpi.comgsconlinepress.comgsconlinepress.com

In materials science , molecules containing a pyrimidine-5-carbonitrile acceptor unit have been developed as emitters for Thermally Activated Delayed Fluorescence (TADF), a technology used in high-efficiency Organic Light-Emitting Diodes (OLEDs). rsc.org The electron-withdrawing nature of the pyrimidine-5-carbonitrile core is crucial for the electronic properties of these materials. The ability to introduce two different substituents at the C2 and C4 positions of this compound allows for fine-tuning of the electronic and photophysical properties of new materials, opening avenues for the development of next-generation displays and lighting.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-4-chloropyrimidine-5-carbonitrile, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, a reduction-amination approach (analogous to ) using stannous chloride in HCl at low temperatures (273 K) followed by recrystallization from acetonitrile achieves ~90% yield. Optimization involves controlling stoichiometry of halogenating agents (e.g., Br₂ or NBS) and reaction time (6–12 hrs) while monitoring intermediates via TLC or HPLC .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of GC (>98% purity threshold, as in ) and spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., δ ~8.5 ppm for pyrimidine protons).
  • X-ray crystallography : Resolve planar geometry and hydrogen-bonding networks (r.m.s. deviation <0.1 Å; see for analogous structures).
  • Melting point analysis : Compare with literature values (e.g., 78–81°C in ) using differential scanning calorimetry (DSC).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Engineering controls : Perform reactions in a fume hood to mitigate inhalation risks ().
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential halogen toxicity.
  • Storage : Store at 0–6°C in airtight containers () to prevent degradation.

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • DFT calculations : Map electron density on the pyrimidine ring to identify reactive sites (C4 and C5 positions are electrophilic due to electron-withdrawing -CN and -Cl groups).
  • Docking studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize coupling efficiency.
  • Validate predictions with experimental kinetic data (e.g., reaction rates under varying temperatures).

Q. How to address contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Database cross-referencing : Compare spectral data across CAS (1000+ entries; ), Reaxys, and PubChem (CID 606665; ).
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in NMR.
  • Crystallographic validation : Resolve ambiguities (e.g., H-bonding vs. halogen bonding) via single-crystal studies ().

Q. What strategies improve regioselectivity in functionalizing the pyrimidine ring?

  • Methodological Answer :

  • Directing groups : Introduce temporary -NH₂ or -OMe groups at C4 to steer bromination/chlorination to C2 or C5.
  • Microwave-assisted synthesis : Enhance kinetic control (e.g., 10–15 min reactions at 100°C) to favor mono-substitution.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective C–X bond formation.

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks.
  • Analytical monitoring : Track degradation products via LC-MS and identify hydrolytic pathways (e.g., -CN → -COOH conversion).
  • Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.